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Cilomilast Pharmacokinetic Parameters

The table below summarizes the core quantitative data on cilomilast's volume of distribution and protein

binding, derived from clinical pharmacology reviews [1] [2] [3].

Parameter Value Additional Context

Volume of Distribution at Steady ~17 L Suggests distribution is largely limited to plasma and
State (Vss) extracellular fluid [1] [2].

Plasma Protein Binding 99.4% Binding is concentration-independent at clinically

relevant doses [1] [2].

Fraction Unbound in Plasma 0.6% -

(fup)

Plasma Clearance ~2 L/h Almost entirely metabolic [1] [2].

Terminal Elimination Half-Life ~6.5 Supports twice-daily dosing regimen [1] [2] [3].
hours
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Impact of Organ Impairment and Drug Interactions

The high protein binding and small volume of distribution have important clinical implications, particularly

for patients with pre-existing conditions.

¢ Renal or Hepatic Impairment: While total plasma cilomilast concentrations did not change
significantly, the concentrations of unbound (free) cilomilast increased with declining renal or
hepatic function [1] [2]. This underscores the importance of monitoring these patients, as the

unbound fraction is pharmacologically active.
¢ Drug-Drug Interactions: Cilomilast has a low potential for clinically relevant drug interactions. Its

metabolism occurs through multiple parallel pathways, primarily via CYP2C8 [1] [2].
o Digoxin: Cilomilast showed no clinically significant interaction with digoxin [4] [5].
o Erythromycin: Concurrent use was associated with an increased incidence of gastrointestinal
adverse events, believed to be a pharmacodynamic interaction rather than a
pharmacokinetic one [1] [2].

Mechanism of Action and Pharmacokinetic
Relationships

Cilomilast is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism and the relationship

between its protein binding and volume of distribution are outlined below.
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Cilomilast PDE4 Inhibition and Distribution
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Cilomilast's high protein binding limits tissue distribution, resulting in a small volume of distribution.

Inhibition of PDE4 increases cAMP, mediating anti-inflammatory effects.

Experimental Methodology Insights

The search results do not provide the specific experimental protocols used to determine these parameters for
cilomilast. However, general methodologies for measuring these properties in drug development are well-
established:

¢ Volume of Distribution (Vss): Typically calculated using non-compartmental analysis following

intravenous administration of the drug, by dividing the total amount of drug in the body by its plasma
concentration at steady state.
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¢ Plasma Protein Binding: Often determined using in vitro techniques such as equilibrium dialysis
or ultrafiltration of spiked plasma samples, followed by quantification of the free and bound drug
fractions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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